molecular formula C10H12BrNO2 B12627761 N-(4-Bromophenyl)-N-hydroxybutanamide CAS No. 918107-05-8

N-(4-Bromophenyl)-N-hydroxybutanamide

Cat. No.: B12627761
CAS No.: 918107-05-8
M. Wt: 258.11 g/mol
InChI Key: DDTOKFUEPKXHGF-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-hydroxybutanamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a hydroxybutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N-hydroxybutanamide typically involves the reaction of 4-bromobenzoyl chloride with N-hydroxybutanamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N-hydroxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-(4-Bromophenyl)-N-butanamide.

    Reduction: N-(4-Bromophenyl)-N-hydroxybutanol.

    Substitution: N-(4-Aminophenyl)-N-hydroxybutanamide (if amine is the nucleophile).

Scientific Research Applications

N-(4-Bromophenyl)-N-hydroxybutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-hydroxybutanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and hydroxybutanamide moieties. These interactions can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)-N-hydroxyacetamide: Similar structure but with a shorter carbon chain.

    N-(4-Bromophenyl)-N-hydroxypropionamide: Similar structure but with a different carbon chain length.

    N-(4-Chlorophenyl)-N-hydroxybutanamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

N-(4-Bromophenyl)-N-hydroxybutanamide is unique due to its specific combination of a bromophenyl group and a hydroxybutanamide moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

918107-05-8

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

N-(4-bromophenyl)-N-hydroxybutanamide

InChI

InChI=1S/C10H12BrNO2/c1-2-3-10(13)12(14)9-6-4-8(11)5-7-9/h4-7,14H,2-3H2,1H3

InChI Key

DDTOKFUEPKXHGF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)Br)O

Origin of Product

United States

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